![molecular formula C14H19NO2 B12621404 Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- is a chemical compound with the molecular formula C14H19NO2. It is characterized by the presence of a cyclopropane ring attached to an amine group and a phenyl ring substituted with a 1,3-dioxepane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- typically involves the following steps:
Formation of the 1,3-dioxepane ring: This can be achieved through the reaction of diols with epoxides under acidic or basic conditions.
Attachment of the phenyl ring: The phenyl ring can be introduced via a Friedel-Crafts alkylation reaction.
Cyclopropanation: The cyclopropane ring is formed by reacting an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Industrial Production Methods
Industrial production of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The cyclopropane ring and amine group can interact with enzymes and receptors, potentially modulating their activity. The phenyl ring and 1,3-dioxepane moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanamine, 1-[3-(1,3-dioxolan-4-yl)phenyl]-
- Cyclopropanamine, 1-[3-(1,3-dioxan-5-yl)phenyl]-
- Cyclopropanamine, 1-[3-(1,3-dioxepan-6-yl)phenyl]-
Uniqueness
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- is unique due to the specific arrangement of its cyclopropane ring, amine group, and 1,3-dioxepane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[3-(1,3-dioxepan-5-yl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H19NO2/c15-14(5-6-14)13-3-1-2-11(8-13)12-4-7-16-10-17-9-12/h1-3,8,12H,4-7,9-10,15H2 |
Clave InChI |
MOAUDQOGYBFAEA-UHFFFAOYSA-N |
SMILES canónico |
C1COCOCC1C2=CC(=CC=C2)C3(CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


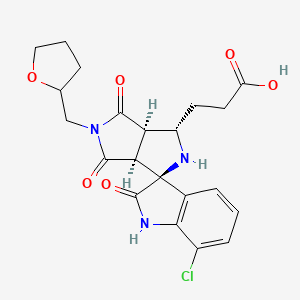
![(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12621333.png)
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12621338.png)
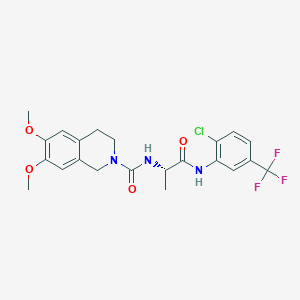
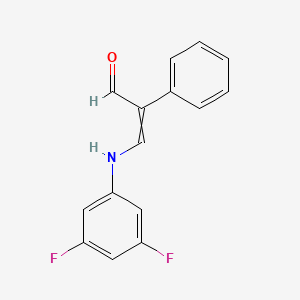
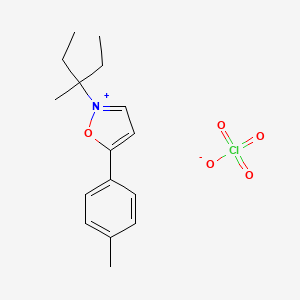
![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-](/img/structure/B12621349.png)
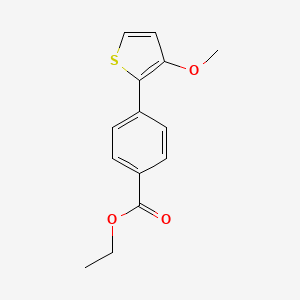
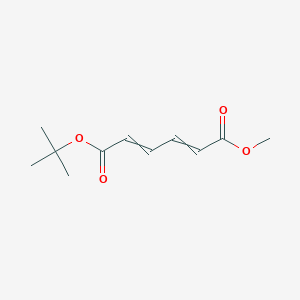
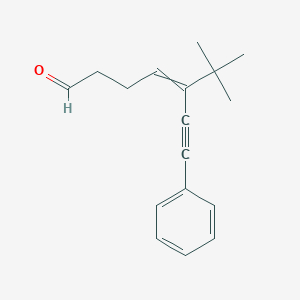
![4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12621371.png)
![4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12621388.png)


